molecular formula C18H15N3O4 B257378 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B257378
M. Wt: 337.3 g/mol
InChI Key: LGJMEEDEYDBGMQ-UHFFFAOYSA-N
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Description

“5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide” is a complex organic compound that features a benzodioxin ring, a pyridine ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Construction of the Isoxazole Ring: This often involves the reaction of nitrile oxides with alkynes or alkenes.

    Coupling with Pyridine Derivatives: The final step might involve coupling the isoxazole intermediate with a pyridine derivative using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring.

    Reduction: Reduction reactions might target the isoxazole ring or the pyridine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Receptor Modulation: It might modulate biological receptors, affecting signal transduction pathways.

Medicine

    Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in treating diseases by targeting specific biological pathways.

Industry

    Material Science: Possible applications in the development of new materials with unique properties.

    Agriculture: It might be used in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of “5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide” would depend on its specific biological target. Generally, it might:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site.

    Modulate Receptors: Affect receptor function by binding to receptor sites.

    Alter Signal Transduction: Influence cellular signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-2-yl)isoxazole-3-carboxamide
  • 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methylpyridin-3-yl)isoxazole-3-carboxamide

Uniqueness

  • Structural Features : The presence of the 6-methylpyridin-2-yl group might confer unique binding properties.
  • Biological Activity : Differences in biological activity due to variations in molecular structure.

Properties

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methylpyridin-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H15N3O4/c1-11-3-2-4-17(19-11)20-18(22)13-10-15(25-21-13)12-5-6-14-16(9-12)24-8-7-23-14/h2-6,9-10H,7-8H2,1H3,(H,19,20,22)

InChI Key

LGJMEEDEYDBGMQ-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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